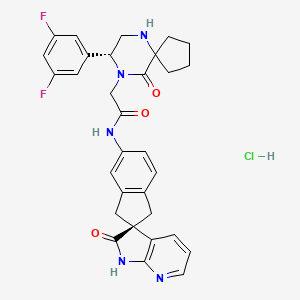

MK-3207 Hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F2N5O3.ClH/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40;/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40);1H/t25-,30+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKNXYACOMQRBX-KZCKSIIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClF2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678821 | |

| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957116-20-0 | |

| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MK-3207 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: MK-3207 hydrochloride is a potent, orally bioavailable, and highly selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[4][5] By blocking the CGRP receptor, MK-3207 aimed to provide a therapeutic option for the acute treatment of migraine.[6][7] This technical guide delineates the core mechanism of action of MK-3207, presenting key quantitative data, experimental methodologies, and visual representations of its pharmacological activity.

Core Mechanism of Action: CGRP Receptor Antagonism

The primary mechanism of action of MK-3207 is the competitive antagonism of the calcitonin gene-related peptide type 1 receptor (CGRPR).[7] The CGRPR is a heterodimeric G protein-coupled receptor composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[8] CGRP, upon binding to its receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][8] This signaling is implicated in the vasodilation and neurogenic inflammation associated with migraine headaches.[8]

MK-3207 competitively binds to the CGRP receptor, thereby preventing the binding of endogenous CGRP and inhibiting the downstream signaling cascade.[8] This blockade of CGRP-induced cAMP production is the fundamental basis of its therapeutic effect in migraine.[3][8]

Signaling Pathway of CGRP and Inhibition by MK-3207

Figure 1: CGRP signaling pathway and its inhibition by MK-3207.

Quantitative Pharmacological Data

The potency and selectivity of MK-3207 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Potency of MK-3207

| Parameter | Species/Cell Line | Value | Reference(s) |

| Ki (hCGRP Receptor) | Human (recombinant) | 0.024 nM | [1][2][3][4] |

| Human (SK-N-MC cells) | 0.024 ± 0.001 nM | [8] | |

| Rhesus Monkey | 0.024 ± 0.001 nM | [2][8] | |

| Canine | 10 nM | [2][8] | |

| Rat | 10 ± 1.2 nM | [2][8] | |

| KD ([³H]MK-3207) | Human (SK-N-MC membranes) | 0.06 nM | [4][8] |

| IC₅₀ (cAMP response) | Human (HEK293 cells) | 0.12 ± 0.02 nM | [2][3][8] |

| Human (with 50% human serum) | 0.17 ± 0.02 nM | [8] | |

| pIC₅₀ (cAMP response) | Rat | 7.31 ± 0.09 | [2] |

Table 2: Selectivity of MK-3207 for CGRP Receptor over other Receptors

| Receptor | Ki (nM) | Reference(s) |

| AM₁ (CLR/RAMP2) | 16,500 | [2] |

| AM₂ (CLR/RAMP3) | 156 ± 17 | [2] |

| CTR (Calcitonin Receptor) | 1,900 ± 580 | [2] |

| AMY₁ (CTR/RAMP1) | 0.75 ± 0.13 | [2] |

| AMY₃ (CTR/RAMP3) | 128 ± 25 | [2] |

Table 3: Pharmacokinetic Properties of MK-3207

| Parameter | Species | Value | Reference(s) |

| Oral Bioavailability | Rat | 74% | [8] |

| Dog | 67% | [8] | |

| Rhesus Monkey | 41% | [8] | |

| CSF/Plasma Ratio | Rhesus Monkey | 2-3% | [2][4][8] |

| EC₅₀ (dermal vasodilation) | Rhesus Monkey | 0.8 nM | [4][8] |

| EC₉₀ (dermal vasodilation) | Rhesus Monkey | 7 nM | [4][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize MK-3207.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of MK-3207 for the CGRP receptor.

General Protocol:

-

Membrane Preparation: Membranes were prepared from cell lines stably expressing the human CGRP receptor (e.g., HEK293 or SK-N-MC cells).[8]

-

Assay Buffer: A typical binding buffer consisted of 10 mM HEPES, 5 mM MgCl₂, and 0.2% bovine serum albumin.[2]

-

Competition Binding: A constant concentration of a radiolabeled CGRP analog (e.g., ¹²⁵I-hCGRP) was incubated with the cell membranes in the presence of increasing concentrations of unlabeled MK-3207.[8]

-

Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 3 hours).[2]

-

Termination and Filtration: The incubation was terminated by rapid filtration through glass fiber filters (e.g., GF/B 96-well filter plates) to separate bound from free radioligand. The filters were pre-treated with 0.5% polyethylenimine to reduce non-specific binding.[2]

-

Washing: The filters were washed with ice-cold buffer to remove any remaining unbound radioligand.[8]

-

Quantification: The amount of radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[2]

Functional Assay (cAMP Accumulation)

Objective: To determine the functional antagonist potency (IC₅₀) of MK-3207 by measuring its ability to inhibit CGRP-stimulated cAMP production.

General Protocol:

-

Cell Culture: HEK293 cells stably expressing the human CGRP receptor were cultured in appropriate media.

-

Cell Plating: Cells were seeded into multi-well plates and allowed to adhere.

-

Pre-incubation with Antagonist: Cells were pre-incubated with varying concentrations of MK-3207 for a defined period (e.g., 30 minutes).[3]

-

Stimulation with Agonist: Human α-CGRP was then added to the wells to stimulate cAMP production, and the cells were incubated for a further period.

-

Cell Lysis and cAMP Measurement: The cells were lysed, and the intracellular cAMP concentration was determined using a commercially available assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: The IC₅₀ value, representing the concentration of MK-3207 that inhibits 50% of the maximal CGRP-stimulated cAMP response, was calculated using non-linear regression analysis of the dose-response curves.[2]

Experimental Workflow for In Vitro Characterization

References

- 1. CGRP Receptor | BioChemPartner [m.biochempartner.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Data on Receptor Binding and Functional Potency

An In-depth Technical Guide to the CGRP Receptor Binding Affinity of MK-3207

This document provides a comprehensive technical overview of the binding characteristics of MK-3207, a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist.[1] Developed for the potential treatment of migraines, understanding its interaction with the CGRP receptor is critical for drug development professionals, researchers, and scientists in the field.[2][3] This guide details its binding affinity, selectivity, and the experimental protocols used for its characterization.

The affinity and functional potency of MK-3207 have been extensively characterized through various in vitro assays. The data presented below summarizes its high affinity for human and rhesus monkey CGRP receptors and its selectivity over other related receptors.

Binding Affinity of MK-3207

MK-3207 demonstrates high affinity for the human CGRP receptor, a key characteristic for its potential therapeutic effect.[1][4] This affinity is species-specific, with significantly lower affinity observed in canine and rodent receptors.[1][5]

Table 1: MK-3207 CGRP Receptor Binding Affinity (Ki)

| Species | Receptor Source | Binding Affinity (Ki) in nM |

| Human | Native (SK-N-MC cells) | 0.024[5] |

| Human | Recombinant (HEK293 cells) | 0.022[5] |

| Rhesus Monkey | Recombinant | 0.024[1][5] |

| Canine | Recombinant | 10[5] |

| Rat | Recombinant | 10[5] |

Functional Potency and Binding Kinetics

Beyond simple binding, the functional antagonism and kinetic properties of MK-3207 define its pharmacological profile. Saturation binding studies using its tritiated analog, [³H]MK-3207, have further elucidated its binding characteristics, showing reversible and saturable binding.[1][6]

Table 2: Functional Potency and Kinetic Parameters of MK-3207 at the Human CGRP Receptor

| Parameter | Description | Value |

| IC₅₀ | Concentration causing 50% inhibition of CGRP-induced cAMP production in HEK293 cells. | 0.12 nM[4][5][7] |

| IC₅₀ (+ 50% Human Serum) | Functional potency in the presence of 50% human serum. | 0.17 nM[5][7] |

| Kd | Dissociation constant from [³H]MK-3207 saturation binding studies. | 0.06 nM[1][6] |

| Off-rate (k₋₁) | Rate of dissociation from the receptor. | 0.012 min⁻¹[1][6] |

| Half-life (t₁/₂) | Time for 50% of the compound to dissociate from the receptor. | 59 min[1][6] |

Receptor Selectivity Profile

MK-3207 exhibits high selectivity for the CGRP receptor over other members of the calcitonin receptor family, such as the adrenomedullin (B612762) (AM), amylin (AMY), and calcitonin (CT) receptors.[8]

Table 3: Binding Affinity (Ki) of MK-3207 at Related Receptors

| Receptor | Binding Affinity (Ki) |

| CGRP | 0.022 pM [8] |

| Amylin 1 (AMY₁) | 750 pM[8] |

| Adrenomedullin 2 (AM₂) | 0.156 µM[8] |

| Amylin 3 (AMY₃) | 0.128 µM[8] |

| Calcitonin (CT) | 1.9 µM[8] |

| Adrenomedullin 1 (AM₁) | 16.5 µM[8] |

Comparative Analysis with Telcagepant (MK-0974)

Telcagepant was another CGRP receptor antagonist that reached late-stage clinical trials.[7] A comparison highlights the exceptional potency of MK-3207.

Table 4: Comparative Binding Affinity of Telcagepant

| Species | Parameter | Binding Affinity (nM) |

| Human | Ki | 0.77[9] |

| Rhesus Monkey | Ki | 1.2[9] |

| Canine | Ki | 1204[9] |

| Rat | Ki | 1192[9] |

| Human | IC₅₀ (cAMP assay) | 2.2[9] |

Signaling Pathways and Experimental Methodologies

The determination of binding affinity and functional potency relies on robust experimental protocols and a thorough understanding of the underlying cellular signaling pathways.

CGRP Receptor Signaling

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][10][11] It is a G protein-coupled receptor (GPCR) that can activate multiple intracellular signaling cascades.[12] The primary pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.[10][13][14] This cascade is crucial for CGRP's role in vasodilation and pain signaling.[10] The receptor can also couple to Gαi/o or Gαq/11 to modulate other pathways.[13]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.[15][16]

Principle: The assay quantifies the competition between the unlabeled antagonist (MK-3207) and a radiolabeled CGRP analog (e.g., ¹²⁵I-hCGRP) for binding to the CGRP receptor in membranes prepared from cells expressing the receptor.[5][15]

Detailed Methodology:

-

Membrane Preparation:

-

Cell lines such as human neuroblastoma SK-N-MC or HEK293 cells stably expressing the human CLR/RAMP1 receptor complex are cultured and harvested.[5][7]

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors) and centrifuged to pellet the membranes.[17]

-

The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.[17]

-

-

Assay Procedure:

-

Separation and Quantification:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[17] This step separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[17]

-

The radioactivity trapped on each filter is quantified using a gamma counter.[18]

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of MK-3207.

-

Non-linear regression is used to fit a sigmoidal dose-response curve to the data, from which the IC₅₀ value (the concentration of MK-3207 that inhibits 50% of specific radioligand binding) is determined.[18]

-

The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

-

Experimental Protocol: Functional cAMP Assay

This assay measures the ability of an antagonist to block the functional response of the receptor to its agonist, in this case, the production of cAMP.

Principle: CGRP stimulates cAMP production in cells expressing the CGRP receptor. The potency of MK-3207 is determined by measuring its ability to inhibit this CGRP-induced cAMP accumulation.[4][8]

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured to an appropriate density.[4][5]

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of MK-3207 for a set period (e.g., 30 minutes).[4]

-

Cells are then stimulated with a fixed concentration of human α-CGRP (typically the EC₈₀) to induce cAMP production.

-

The reaction is allowed to proceed for a defined time before being stopped by cell lysis.

-

-

Quantification:

-

The intracellular cAMP concentration in the cell lysates is measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

The results are used to generate a dose-response curve, plotting the inhibition of the cAMP signal against the concentration of MK-3207.

-

Non-linear regression is used to determine the IC₅₀ value, representing the concentration of MK-3207 required to block 50% of the CGRP-stimulated cAMP response.[7]

-

To confirm the mechanism of antagonism, Schild analysis can be performed by measuring CGRP dose-response curves in the presence of increasing concentrations of MK-3207. A parallel rightward shift in the agonist curve with no reduction in the maximum response is indicative of competitive antagonism.[5]

-

References

- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. [PDF] Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 7. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. droracle.ai [droracle.ai]

- 11. scienceofmigraine.com [scienceofmigraine.com]

- 12. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

MK-3207: A Technical Guide to its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-3207 is a potent, orally bioavailable, small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor that was under development for the acute treatment of migraine.[1][2] Despite demonstrating clinical efficacy, its development was terminated due to observations of delayed, asymptomatic elevations in liver enzymes in Phase I clinical trials, indicating a potential for drug-induced liver injury (DILI).[3] This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of MK-3207, summarizing key quantitative data, detailing experimental methodologies for seminal studies, and visualizing relevant pathways and workflows.

Pharmacology

Mechanism of Action

MK-3207 is a non-peptide antagonist that exhibits high affinity and selectivity for the human CGRP receptor.[2][4] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, MK-3207 competitively inhibits the binding of CGRP, a neuropeptide implicated in the pathophysiology of migraine through its vasodilatory and nociceptive signaling actions. This blockade of CGRP signaling is the primary mechanism by which MK-3207 was expected to exert its anti-migraine effects.

In Vitro Pharmacology

The in vitro pharmacological properties of MK-3207 have been characterized through receptor binding and functional cell-based assays.

Table 1: In Vitro Pharmacological Data for MK-3207

| Parameter | Species/Cell Line | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| Human CGRP Receptor | Recombinant | 0.022 - 0.024 nM | [2][4] |

| Rhesus Monkey CGRP Receptor | Potent (similar to human) | [2] | |

| Canine CGRP Receptor | Lower affinity | [2] | |

| Rodent CGRP Receptor | Lower affinity | [2] | |

| Functional Inhibition (IC50) | |||

| CGRP-induced cAMP Production | HEK293 cells (human CGRP receptor) | 0.12 nM | [5][6] |

| CGRP-induced cAMP Production (+50% Human Serum) | HEK293 cells (human CGRP receptor) | 0.17 nM | [1][6] |

| Selectivity | |||

| Adrenomedullin Receptor 1 (AM1) | >50,000-fold | [1][4] | |

| Adrenomedullin Receptor 2 (AM2) | >50,000-fold | [1][4] | |

| Calcitonin (CT) Receptor | >50,000-fold | [1][4] | |

| Amylin 3 Receptor (AMY3) | >50,000-fold | [1][4] |

In Vivo Pharmacology

The in vivo potency of MK-3207 was assessed using a capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys, a surrogate for CGRP-mediated vasodilation relevant to migraine.

Table 2: In Vivo Pharmacodynamic Data for MK-3207

| Parameter | Species | Model | Value | Reference(s) |

| EC90 | Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation | 7 nM (plasma concentration) | [1] |

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in several species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of MK-3207.

Table 3: Preclinical Pharmacokinetic Parameters of MK-3207

| Parameter | Rat | Dog | Rhesus Monkey | Reference(s) |

| Oral Bioavailability (F) | Excellent | Excellent | Moderate | [1] |

| Plasma Clearance (Cl) | Low | Low | Moderate | [1] |

| Volume of Distribution (Vd) | Low | Low | Higher | [1] |

| Plasma Half-life (t1/2) | ~1 hour | ~1 hour | Moderate | [1] |

Experimental Protocols

CGRP Receptor Binding Assay (Competitive Radioligand Binding)

-

Objective: To determine the binding affinity (Ki) of MK-3207 for the CGRP receptor.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).[1]

-

Assay Components: The assay mixture contained cell membranes, a radiolabeled CGRP ligand (e.g., 125I-hCGRP), and varying concentrations of MK-3207.[1][7]

-

Incubation: The mixture was incubated to allow for competitive binding between the radioligand and MK-3207 to the CGRP receptors.

-

Separation: Bound and free radioligand were separated via filtration.

-

Detection: The amount of bound radioactivity was quantified using a scintillation counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Cell-Based Assay (cAMP Inhibition)

-

Objective: To assess the functional antagonist activity of MK-3207 by measuring its ability to inhibit CGRP-stimulated cAMP production.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human CGRP receptor were used.[5][6]

-

Pre-treatment: Cells were pre-incubated with varying concentrations of MK-3207.[5]

-

Stimulation: The cells were then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.[5]

-

cAMP Measurement: Intracellular cAMP levels were measured using a suitable assay, such as a competitive immunoassay or a reporter gene assay.[8][9]

-

Data Analysis: The concentration of MK-3207 that inhibited 50% of the CGRP-induced cAMP response (IC50) was determined.

-

Capsaicin-Induced Dermal Vasodilation (CIDV) in Rhesus Monkeys

-

Objective: To evaluate the in vivo potency of MK-3207 in a model of CGRP-mediated vasodilation.

-

Methodology:

-

Drug Administration: MK-3207 was administered intravenously.

-

Capsaicin (B1668287) Application: A solution of capsaicin was applied topically to the forearm skin to induce local vasodilation through the release of CGRP from sensory nerves.[10][11]

-

Blood Flow Measurement: Dermal blood flow was quantified using laser Doppler imaging before and after capsaicin application.[10][12]

-

Data Analysis: The plasma concentration of MK-3207 required to inhibit the capsaicin-induced increase in blood flow by 90% (EC90) was determined.

Toxicology Profile

The clinical development of MK-3207 was halted due to findings of drug-induced liver injury (DILI).

Clinical Toxicology

-

Observation: Delayed, asymptomatic elevations in liver transaminases (ALT and AST) were observed in some participants during Phase I clinical trials with repeated dosing.[3]

-

Implication: These findings raised significant concerns about the potential for hepatotoxicity with chronic or intermittent use, leading to the termination of the development program.

Preclinical Toxicology

-

Standard Studies: As per regulatory requirements, preclinical toxicology studies were conducted in at least one rodent and one non-rodent species (typically rat and dog).[13][14]

-

Reported Findings: Publicly available information suggests that these conventional preclinical animal toxicology studies did not reveal any liver safety liabilities for MK-3207.[3] This highlights a known challenge in drug development where standard animal models do not always predict human-specific toxicities.

Mechanistic Toxicology

-

Hypothesized Mechanisms of Hepatotoxicity: Subsequent mechanistic studies and computational modeling (Quantitative Systems Toxicology - DILIsym) suggested a multifactorial mechanism for MK-3207-induced liver injury, including:

-

Bile Acid Accumulation: Inhibition of bile salt export pump (BSEP), leading to intracellular accumulation of cytotoxic bile acids.

-

Mitochondrial Dysfunction: Inhibition of the mitochondrial electron transport chain, impairing cellular energy production and increasing oxidative stress.

-

Reactive Metabolite Formation: Potential for the formation of reactive metabolites that can covalently bind to cellular proteins, including enzymes like CYP3A4, leading to cellular damage and immune responses.[3]

-

Visualizations

Signaling Pathway

Caption: CGRP signaling pathway and the inhibitory action of MK-3207.

Experimental Workflow

Caption: A logical workflow for the pharmacological and toxicological evaluation of MK-3207.

Logical Relationship of Toxicity

Caption: Postulated mechanisms leading to MK-3207-induced hepatotoxicity.

Conclusion

MK-3207 is a well-characterized, potent CGRP receptor antagonist with a clear pharmacological rationale for the treatment of migraine. However, its clinical development was prudently terminated due to a significant safety concern regarding hepatotoxicity that was not predicted by standard preclinical animal studies. The case of MK-3207 underscores the importance of comprehensive mechanistic toxicology and the challenges of translating preclinical safety data to humans. The data and methodologies presented in this guide offer valuable insights for researchers in the fields of migraine therapeutics and drug safety.

References

- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Investigations Support Liver Safety of Ubrogepant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. toxicology.org [toxicology.org]

An In-depth Technical Guide to the Discovery and Synthesis of MK-3207: A Potent CGRP Receptor Antagonist

An important clarification: Initial inquiries regarding MK-3207 Hydrochloride as a glucagon (B607659) receptor antagonist have been found to be inconsistent with published scientific literature. All credible evidence identifies MK-3207 as a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist, developed for the acute treatment of migraine. This guide will focus on the well-documented discovery, synthesis, and pharmacological properties of MK-3207 as a CGRP receptor antagonist. There is no readily available information on a hydrochloride salt form of this compound.

Introduction

MK-3207, chemically named 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, was a promising clinical candidate for the treatment of migraine.[1] The rationale for its development was based on the significant role of CGRP in the pathophysiology of migraine. CGRP is a neuropeptide that, upon release, causes vasodilation and inflammation, contributing to migraine pain.[2] By blocking the CGRP receptor, MK-3207 was designed to prevent these downstream effects.

Despite demonstrating clinical efficacy, the development of MK-3207 was discontinued (B1498344) due to the observation of delayed asymptomatic liver test abnormalities in clinical trials.[3] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for MK-3207.

Discovery and Rationale

The discovery of MK-3207 was the result of a lead optimization program aimed at improving the pharmacokinetic properties of a series of CGRP receptor antagonists.[2] The goal was to develop a potent, selective, and orally bioavailable compound. The strategy involved incorporating polar functionality to enhance solubility and bioavailability. This led to the identification of piperazinone analogues with improved properties, culminating in the selection of MK-3207 as a clinical candidate.[2]

Synthesis of MK-3207

The synthesis of MK-3207 is a multi-step process involving the preparation of two key fragments followed by their coupling. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of MK-3207

Step 1: Synthesis of the Piperazinone Intermediate

A detailed, step-by-step protocol for the synthesis of the core piperazinone intermediate is not publicly available in the primary literature. However, a general scheme has been described.[2] The synthesis starts with the alkylation of methyl 1-aminocyclopentanecarboxylate with 3,5-difluorophenacyl bromide. The resulting amino ketone undergoes reductive amination with glycine (B1666218) ethyl ester, followed by in-situ cyclization to form the piperazinone ring. After Boc protection, the desired enantiomer is resolved by chiral HPLC. Finally, saponification of the ester yields the carboxylic acid intermediate.[2]

Step 2: Synthesis of the Spiroindene Amine Intermediate

The synthesis of the (R)-5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'-(1'H)-one fragment has been described in previous literature.

Step 3: Coupling and Deprotection

The piperazinone carboxylic acid is coupled with the spiroindene amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF). The final step involves the removal of the Boc protecting group, typically with an acid like hydrochloric acid in ethyl acetate, to yield MK-3207.[2]

Mechanism of Action and Signaling Pathway

MK-3207 is a potent antagonist of the CGRP receptor, which is a G-protein coupled receptor (GPCR). The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP).[2] When CGRP binds to its receptor, it primarily activates the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to vasodilation.[4] MK-3207 competitively binds to the CGRP receptor, preventing CGRP from binding and thereby inhibiting the downstream signaling cascade.

Pharmacological Properties

MK-3207 is a highly potent CGRP receptor antagonist with excellent in vitro and in vivo activity.[5]

In Vitro Potency

| Parameter | Value | Cell Line | Species |

| Ki | 0.024 nM | HEK293 cells expressing human CLR/RAMP1 | Human |

| IC50 (cAMP assay) | 0.12 nM | HEK293 cells expressing human CLR/RAMP1 | Human |

| IC50 (cAMP assay + 50% human serum) | 0.17 nM | HEK293 cells expressing human CLR/RAMP1 | Human |

Data compiled from Salvatore et al., 2010 and Bell et al., 2010.[2][5]

In Vivo Pharmacodynamics

The in vivo potency of MK-3207 was assessed using a capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys.[5]

| Parameter | Value | Species |

| EC50 | 0.8 nM (plasma concentration) | Rhesus Monkey |

| EC90 | 7 nM (plasma concentration) | Rhesus Monkey |

Data from Salvatore et al., 2010.[5]

Experimental Protocols

CGRP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of MK-3207 for the human CGRP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Binding Reaction: The cell membranes are incubated with a radiolabeled CGRP ligand (e.g., [125I]-hCGRP) and varying concentrations of MK-3207 in a suitable binding buffer.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of MK-3207 in inhibiting CGRP-induced cAMP production.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human CGRP receptor are cultured in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with various concentrations of MK-3207 for a defined period (e.g., 30 minutes).

-

Stimulation: The cells are then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

Data Analysis: The IC50 value is determined by plotting the concentration of MK-3207 against the percentage of inhibition of the CGRP-induced cAMP response.

Capsaicin-Induced Dermal Vasodilation (CIDV) Model

Objective: To assess the in vivo pharmacodynamic activity of MK-3207.

Methodology:

-

Animal Model: Anesthetized rhesus monkeys are used.

-

Drug Administration: MK-3207 is administered intravenously or orally.

-

Capsaicin (B1668287) Application: A solution of capsaicin is applied topically to a defined area on the forearm to induce local vasodilation.

-

Blood Flow Measurement: Dermal blood flow is measured using laser Doppler imaging before and after capsaicin application.

-

Data Analysis: The inhibition of the capsaicin-induced increase in blood flow by MK-3207 is quantified, and the plasma concentration of MK-3207 is correlated with the pharmacodynamic effect to determine EC50 and EC90 values.

Clinical Development and Discontinuation

MK-3207 was evaluated in clinical trials for the acute treatment of migraine. A randomized, placebo-controlled study showed that MK-3207 was effective and generally well-tolerated.[6] However, the development program was terminated due to the emergence of delayed, asymptomatic elevations in liver transaminases in some study participants.[3] This liver toxicity was a significant concern and led to the discontinuation of further clinical development.

Conclusion

MK-3207 is a potent and orally bioavailable CGRP receptor antagonist that demonstrated clinical efficacy in the acute treatment of migraine. Its discovery was a significant step in the development of small-molecule CGRP antagonists. However, the unforeseen liver toxicity associated with MK-3207 ultimately led to the cessation of its development. The story of MK-3207 highlights the challenges in drug development and the importance of thorough safety evaluations. The knowledge gained from the development of MK-3207 and other early "gepants" has been invaluable in guiding the successful development of the newer generation of CGRP receptor antagonists that are now approved for the treatment of migraine.

References

- 1. US3784551A - 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds - Google Patents [patents.google.com]

- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shaker.umh.es [shaker.umh.es]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

MK-3207: A Preclinical Profile of a Potent CGRP Receptor Antagonist

West Point, PA - MK-3207, a novel calcitonin gene-related peptide (CGRP) receptor antagonist, has demonstrated significant potential in preclinical studies as a therapeutic agent for migraine.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo preclinical data for MK-3207, detailing its pharmacological properties, experimental protocols, and key findings that supported its clinical development.

In Vitro Pharmacology

MK-3207 is a highly potent and selective antagonist of the human and rhesus monkey CGRP receptors.[1][3] Its in vitro profile is characterized by a high binding affinity and functional antagonism of CGRP-induced signaling.

Receptor Binding Affinity

Radioligand binding assays using the tritiated analog, [3H]MK-3207, were conducted to determine the binding characteristics of MK-3207 to the human CGRP receptor. These studies revealed reversible and saturable binding.[1][3]

Table 1: In Vitro Binding and Functional Activity of MK-3207

| Parameter | Species | Value |

| Ki | Human, Rhesus Monkey | 0.024 nM[1][3][4] |

| KD | Human | 0.06 nM[1][3] |

| Off-rate (k-off) | Human | 0.012 min⁻¹[1][3] |

| t1/2 (dissociation half-life) | Human | 59 min[1][3] |

| IC50 (cAMP response) | Human | 0.12 nM[4][5] |

Functional Antagonism

The functional activity of MK-3207 was assessed by its ability to inhibit CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in human embryonic kidney (HEK293) cells expressing the human CGRP receptor. MK-3207 potently blocked the human α-CGRP-stimulated cAMP response in a concentration-dependent manner.[4]

Experimental Protocols

1.3.1. Radioligand Binding Assay

-

Radioligand: [3H]MK-3207

-

Receptor Source: Membranes from cells expressing the human CGRP receptor.

-

Methodology: The assay measured the displacement of [3H]MK-3207 by increasing concentrations of non-labeled MK-3207 to determine the equilibrium dissociation constant (KD) and inhibitor binding affinity (Ki). The off-rate was determined by measuring the dissociation of the radioligand over time.

1.3.2. cAMP Functional Assay

-

Cell Line: HEK293 cells stably expressing the human CGRP receptor.

-

Stimulus: Human α-CGRP.

-

Methodology: Cells were pre-incubated with varying concentrations of MK-3207 for 30 minutes before stimulation with human α-CGRP.[4] The intracellular cAMP levels were then measured to determine the concentration-dependent inhibitory effect of MK-3207, from which the IC50 value was calculated.

In Vivo Pharmacology and Pharmacokinetics

The in vivo preclinical evaluation of MK-3207 was primarily conducted in rhesus monkeys due to the compound's species-specific affinity, with lower affinity observed for canine and rodent CGRP receptors.[1][3]

Pharmacodynamic Activity

A pharmacodynamic assay in rhesus monkeys measuring capsaicin-induced changes in dermal blood flow was utilized to assess the in vivo potency of MK-3207.[1][3] Intravenous administration of MK-3207 resulted in a concentration-dependent inhibition of dermal vasodilation.[1]

Table 2: In Vivo Pharmacodynamic Activity of MK-3207 in Rhesus Monkeys

| Endpoint | Plasma Concentration |

| 50% Block of Blood Flow Increase | 0.8 nM[1][3] |

| 90% Block of Blood Flow Increase | 7 nM[1][3] |

Pharmacokinetics

The pharmacokinetic profile of MK-3207 was evaluated in rats, dogs, and rhesus monkeys.

Table 3: Preclinical Pharmacokinetic Parameters of MK-3207

| Species | Clearance | Volume of Distribution | Plasma Half-life | Oral Bioavailability (F) |

| Rat | Low | Low | ~1 h[5] | Excellent[5] |

| Dog | Low | Low | ~1 h[5] | Excellent[5] |

| Rhesus Monkey | Moderate | Higher | - | 9% at 2 mpk, 41% at 20 mpk[5] |

In rhesus monkeys, a saturable first-pass metabolism was observed, contributing to lower oral bioavailability at lower doses.[5]

Central Nervous System Penetrability

The ability of MK-3207 to penetrate the central nervous system was assessed in cisterna magna-ported rhesus monkeys. The cerebrospinal fluid (CSF) to plasma ratio was determined to be 2 to 3%.[1][3][4]

Experimental Protocols

2.4.1. Capsaicin-Induced Dermal Vasodilation Model

-

Species: Rhesus monkeys.[1]

-

Methodology: Capsaicin was administered to induce dermal vasodilation in the forearm. Changes in blood flow were measured using laser Doppler imaging.[1][3] MK-3207 was administered intravenously, and plasma concentrations were correlated with the inhibition of the capsaicin-induced increase in blood flow.[1]

2.4.2. In Vitro Autoradiography

-

Radioligand: [3H]MK-3207.

-

Methodology: Brain slices were incubated with [3H]MK-3207 to identify the distribution and density of CGRP receptor binding sites. The highest levels of binding were observed in the cerebellum, brainstem, and meninges.[1][3]

Signaling Pathway and Mechanism of Action

MK-3207 acts as a CGRP receptor antagonist. The CGRP receptor is a G protein-coupled receptor (GPCR) that, upon binding of its ligand CGRP, activates adenylyl cyclase, leading to an increase in intracellular cAMP. By blocking this receptor, MK-3207 prevents the downstream signaling cascade initiated by CGRP.

Caption: CGRP signaling pathway and the antagonistic action of MK-3207.

Experimental Workflow

The preclinical evaluation of MK-3207 followed a logical progression from in vitro characterization to in vivo assessment of pharmacodynamics and pharmacokinetics.

Caption: Preclinical experimental workflow for MK-3207.

References

- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of MK-3207

An In-depth Technical Guide to the Chemical Structure and Properties of MK-3207

Introduction

MK-3207 is a potent, orally bioavailable, and highly selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] It was developed as a potential treatment for acute migraine, representing the third CGRP receptor antagonist to demonstrate clinical efficacy in migraine trials.[1][4] CGRP is a 37-amino acid neuropeptide widely distributed in the nervous system and implicated in the pathophysiology of migraine.[5] By blocking the CGRP receptor, MK-3207 aimed to mitigate the inflammatory cascade and pain transmission associated with migraine attacks.[6] Despite showing promise in early clinical trials, its development was terminated due to observations of delayed asymptomatic liver test abnormalities.[7] This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to MK-3207.

Chemical Structure and Physicochemical Properties

MK-3207 is a complex small molecule with two defined stereocenters.

Table 1: Chemical and Physicochemical Properties of MK-3207

| Property | Value | Reference |

| IUPAC Name | 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide | [4][8] |

| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | [3][8] |

| Molecular Weight | 557.60 g/mol | [3][8] |

| CAS Number | 957118-49-9 (free base) | [3] |

| SMILES | C1CCC2(C1)C(=O)N(CC(=O)Nc3ccc4C[C@@]5(Cc4c3)c6cccnc6NC5=O)--INVALID-LINK--c7cc(cc(c7)F)F | |

| InChIKey | AZAANWYREOQRFB-SETSBSEESA-N | [3] |

Pharmacological Properties

MK-3207 is a highly potent antagonist of the human and rhesus monkey CGRP receptors, exhibiting significantly lower affinity for canine and rodent receptors.[1][4] Its mechanism of action involves the competitive blockade of the CGRP receptor, thereby inhibiting the downstream signaling cascade, such as CGRP-stimulated cAMP production.[2][4]

In Vitro Pharmacology

The in vitro activity of MK-3207 has been extensively characterized through various binding and functional assays.

Table 2: In Vitro Binding Affinity of MK-3207 for CGRP Receptors

| Receptor Species | Assay Condition | Kᵢ (nM) | Reference |

| Human (native) | SK-N-MC cells | 0.024 ± 0.001 | [4] |

| Human (recombinant) | - | 0.022 ± 0.002 | [4] |

| Rhesus Monkey | - | 0.024 ± 0.001 | [4][9] |

| Canine | - | 10 | [4][9] |

| Rat | - | 10 ± 1.2 | [4][9] |

Table 3: In Vitro Functional Activity and Binding Characteristics of MK-3207

| Parameter | Assay | Value | Reference |

| IC₅₀ | Human CGRP receptor-expressing HEK293 cells (cAMP response) | 0.12 ± 0.02 nM | [4][9] |

| IC₅₀ (+50% human serum) | Human CGRP receptor-expressing HEK293 cells (cAMP response) | 0.17 ± 0.02 nM | [4] |

| Kₑ | [³H]MK-3207 on human CGRP receptor | 0.06 nM | [1][4] |

| Off-rate (kₒff) | [³H]MK-3207 from human CGRP receptor | 0.012 min⁻¹ | [1][4] |

| Half-life (t₁/₂) | Dissociation from human CGRP receptor | 59 min | [1][4] |

Selectivity Profile

MK-3207 demonstrates high selectivity for the CGRP receptor over other related receptors in the calcitonin family.

Table 4: Selectivity of MK-3207 for Related Human Receptors

| Receptor | Kᵢ (nM) | Reference |

| AM₁ (CLR/RAMP2) | 16,500 | [4][9] |

| AM₂ (CLR/RAMP3) | 156 ± 17 | [4][9] |

| Calcitonin (CTR) | 1,900 ± 580 | [4][9] |

| Amylin 1 (AMY₁; CTR/RAMP1) | 0.75 ± 0.13 | [9] |

| Amylin 3 (AMY₃; CTR/RAMP3) | 128 ± 25 | [9] |

In Vivo Pharmacology

The in vivo efficacy of MK-3207 was evaluated in rhesus monkeys using a capsaicin-induced dermal vasodilation (CIDV) model.

Table 5: In Vivo Pharmacodynamic Properties of MK-3207 in Rhesus Monkeys

| Parameter | Value | Reference |

| EC₅₀ | 0.8 nM | [4] |

| EC₉₀ | 7 nM | [4] |

| Eₘₐₓ | 81 ± 5% inhibition | [4] |

| CSF/Plasma Ratio | 2 to 3% | [1][4] |

Mechanism of Action: CGRP Receptor Antagonism

Calcitonin gene-related peptide (CGRP) mediates its effects, including vasodilation, by binding to its receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding activates G-protein signaling, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). MK-3207 acts as a competitive antagonist at this receptor, blocking the binding of CGRP and thereby preventing the subsequent signaling cascade.

Figure 1. Signaling pathway of CGRP and the antagonistic action of MK-3207.

Experimental Protocols

CGRP Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of MK-3207 for CGRP receptors.

-

Methodology: Competitive binding experiments were conducted using membranes from SK-N-MC cells (for native human CGRP receptors) or HEK293 cells expressing the recombinant human CGRP receptor.

-

Membranes were incubated with a radiolabeled CGRP ligand, ¹²⁵I-hCGRP.

-

Increasing concentrations of unlabeled MK-3207 were added to compete with the radioligand for receptor binding.

-

After incubation, the bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was measured using a gamma counter.

-

The Kᵢ values were calculated from the IC₅₀ values (the concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[4]

-

Functional Assay (cAMP Production)

-

Objective: To assess the functional antagonism of MK-3207 on CGRP-induced signaling.

-

Methodology:

-

HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) were used.

-

Cells were pre-incubated with varying concentrations of MK-3207.

-

Human α-CGRP was then added to stimulate the cells.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular concentration of cyclic AMP (cAMP) was measured using a suitable assay, such as a homogeneous time-resolved fluorescence (HTRF) assay.

-

Dose-response curves were generated to determine the IC₅₀ value, representing the concentration of MK-3207 required to inhibit 50% of the maximal CGRP-induced cAMP response.[4]

-

Figure 2. Workflow for the cAMP functional assay to determine MK-3207 potency.

In Vivo Capsaicin-Induced Dermal Vasodilation (CIDV) Assay

-

Objective: To evaluate the in vivo potency and pharmacodynamic effect of MK-3207.

-

Methodology:

-

The study was conducted in rhesus monkeys.

-

A baseline dermal blood flow was measured on the forearm skin using a laser Doppler imager.

-

Capsaicin (B1668287) was applied topically to the skin to induce neurogenic inflammation and vasodilation, which is primarily mediated by CGRP release.

-

MK-3207 was administered intravenously at various doses.

-

Dermal blood flow was measured again after capsaicin application in the presence of the drug.

-

The inhibition of the capsaicin-induced increase in blood flow was quantified, and plasma concentrations of MK-3207 were measured to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, allowing for the determination of EC₅₀ and EC₉₀ values.[1][4]

-

Clinical Development and Discontinuation

MK-3207 underwent Phase I and Phase II clinical trials for the acute treatment of migraine.[7][10] An adaptive dose-ranging study demonstrated a positive response for pain freedom at 2 hours.[4] However, the development program for MK-3207 was terminated by Merck & Co. in 2009. The decision was based on the emergence of delayed, asymptomatic liver test abnormalities, specifically elevations in liver transaminases, observed in some study participants.[7] This raised safety concerns, leading to the discontinuation of its development.[7]

Synthesis

The synthesis of MK-3207 is a complex, multi-step process. A key strategy involves the coupling of two main fragments: a piperazinone fragment and a spirooxindole fragment. The development of a highly efficient synthetic route was crucial for the large-scale production of the compound for clinical trials.[11]

Conclusion

MK-3207 is a well-characterized CGRP receptor antagonist with high potency and selectivity. Its preclinical profile demonstrated excellent in vitro and in vivo activity, supporting its progression into clinical trials for migraine treatment. While it showed clinical efficacy, the emergence of liver-related safety signals ultimately led to the cessation of its development. The data and methodologies associated with MK-3207 have nonetheless contributed valuable knowledge to the field of CGRP antagonism and the development of subsequent migraine therapeutics.

References

- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. spglobal.com [spglobal.com]

- 8. Mk-3207 | C31H29F2N5O3 | CID 25019940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

MK-3207: A Technical Guide to its Calcitonin Gene-Related Peptide (CGRP) Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MK-3207 (Telcagepant), a potent, orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor. The following sections detail its binding affinity and functional potency across various species and against related receptor subtypes, outline the experimental methodologies used for its characterization, and visualize key pathways and workflows.

Data Presentation: Quantitative Analysis of MK-3207 Selectivity

The selectivity of MK-3207 is primarily defined by its high affinity for the human CGRP receptor, with significantly lower affinity for other species' CGRP receptors and related amylin, calcitonin, and adrenomedullin (B612762) receptors.

Table 1: Comparative Binding Affinity (Ki) of MK-3207 for CGRP Receptors Across Species

| Species | Receptor | Ki (nM) | Fold Difference (vs. Human) | Reference |

| Human | Native CGRP (SK-N-MC cells) | 0.024 ± 0.001 | 1 | [1] |

| Human | Recombinant CGRP | 0.022 ± 0.002 | 1 | [1][2] |

| Rhesus Monkey | Recombinant CGRP | 0.024 ± 0.001 | ~1 | [1][3] |

| Canine | CGRP | 10 | >400 | [1][3] |

| Rat | CGRP | 10 ± 1.2 | >400 | [1][3] |

Data presented as mean ± SEM.

Table 2: Functional Potency (IC50) of MK-3207 at the Human CGRP Receptor

| Assay Condition | IC50 (nM) | Reference |

| CGRP-stimulated cAMP production | 0.12 ± 0.02 | [1][4] |

| CGRP-stimulated cAMP production (+50% Human Serum) | 0.17 ± 0.02 | [1][5] |

Data presented as mean ± SEM.

Table 3: Selectivity Profile of MK-3207 Against Related Receptors

| Receptor | Ki (µM) | Fold Selectivity (vs. Human CGRP Receptor Ki of 0.022 nM) | Reference |

| Adrenomedullin 1 (AM1) | 16.5 | ~750,000 | [2] |

| Adrenomedullin 2 (AM2) | 0.156 | ~7,090 | [2] |

| Calcitonin (CT) | 1.9 | ~86,360 | [2] |

| Amylin 1 (AMY1) | 0.00075 | ~34 | [2][6] |

| Amylin 3 (AMY3) | 0.128 | ~5,818 | [2] |

Experimental Protocols: Methodologies for Receptor Characterization

The quantitative data presented above were generated using standardized and rigorous experimental protocols. The following sections provide detailed methodologies for the key assays employed.

Radioligand Binding Assays

These assays were utilized to determine the binding affinity (Ki) of MK-3207 for the CGRP receptor.[7]

Objective: To measure the ability of MK-3207 to compete with a radiolabeled ligand for binding to the CGRP receptor.

Materials:

-

Membrane Preparations: HEK293 cells stably expressing the recombinant human CGRP receptor or native tissues (e.g., SK-N-MC cells).[1]

-

Radioligand: 125I-hCGRP.[1]

-

Test Compound: MK-3207.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and protease inhibitors.[8]

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.[7]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of 125I-hCGRP and varying concentrations of MK-3207.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[7]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[7]

-

Data Analysis: The concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

cAMP Functional Assays

This functional assay measures the ability of MK-3207 to antagonize CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a key downstream signaling event of CGRP receptor activation.[7]

Objective: To determine the functional potency (IC50) of MK-3207 in blocking CGRP receptor signaling.

Materials:

-

Cell Line: HEK293 cells stably expressing the human CGRP receptor.[1]

-

Agonist: Human α-CGRP.[4]

-

Antagonist: MK-3207.

-

Cell Culture Medium and Reagents.

-

cAMP Assay Kit: For example, a LANCE or HTRF assay kit.[7]

Procedure:

-

Cell Plating: HEK293 cells expressing the CGRP receptor are plated in 96-well plates and allowed to adhere.[1]

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of MK-3207 for a defined period.

-

Agonist Stimulation: A fixed concentration of human α-CGRP (typically the EC80) is added to the wells to stimulate cAMP production.[7]

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a competitive immunoassay format (e.g., HTRF).[7][10]

-

Data Analysis: The ability of MK-3207 to inhibit the CGRP-induced cAMP response is plotted against the antagonist concentration to determine the IC50 value. A Schild analysis can be performed by measuring the rightward shift of the CGRP dose-response curve in the presence of increasing concentrations of MK-3207 to determine the pA2 value, a measure of competitive antagonism.[1]

Mandatory Visualizations

CGRP Receptor Signaling Pathway

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacokinetics of MK-3207 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of MK-3207, a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. The data presented is compiled from foundational studies in various animal models, offering key insights for researchers in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of MK-3207 was evaluated in rats, dogs, and rhesus monkeys. The key parameters are summarized in the tables below for intravenous and oral administration.

Intravenous Administration

| Animal Species | Dose (mg/kg) | Vehicle | Plasma Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) |

| Rat | 2 | DMSO | 41 | 1.1 | ~1 |

| Dog | 0.5 | DMSO | 4.9 | 0.6 | ~1 |

| Rhesus Monkey | 0.5 | DMSO | 12 | 1.5 | - |

Data sourced from Bell et al., 2010.[1]

Oral Administration

| Animal Species | Dose (mg/kg) | Vehicle | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (F) (%) |

| Rat | 10 | 1% Methocel | 1.8 | 1.3 | 8.8 | 100 |

| Dog | 1 | 1% Methocel | 0.4 | 1.0 | 2.1 | 100 |

| Rhesus Monkey | 2 | 1% Methocel | 0.04 | 2.0 | 0.13 | 9 |

| Rhesus Monkey | 20 | 1% Methocel | - | - | - | 41 |

Data sourced from Bell et al., 2010.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic and pharmacodynamic studies of MK-3207 in animal models.

In Vivo Pharmacokinetics

Objective: To determine the pharmacokinetic parameters of MK-3207 following intravenous and oral administration in rats, dogs, and rhesus monkeys.

Animal Models:

-

Sprague-Dawley rats

-

Beagle dogs

-

Rhesus monkeys

Dosing:

-

Intravenous (IV):

-

Oral (PO):

Sample Collection and Analysis: While specific time points for blood collection are not detailed in the provided literature, standard procedures would involve collecting blood samples at various intervals post-administration to characterize the absorption, distribution, metabolism, and excretion phases. Plasma concentrations of MK-3207 would then be determined using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is standard practice for such studies.

Rhesus Monkey Pharmacodynamic Assay

Objective: To assess the in vivo potency of MK-3207 by measuring its ability to inhibit capsaicin-induced dermal blood flow.[2]

Animal Model: Adult rhesus monkeys (4.8-12.7 kg).[3]

Experimental Procedure:

-

Anesthesia was induced with ketamine and maintained with isoflurane.[4]

-

A baseline dermal vasodilation was induced by topical application of capsaicin (B1668287) to the forearm.[4]

-

Dermal blood flow was quantified using a laser Doppler imager.[4]

-

MK-3207 was administered via intravenous infusion.[3]

-

Capsaicin challenge was repeated, and the inhibition of dermal vasodilation was measured to determine the concentration-dependent effect of MK-3207.[2] Plasma concentrations of 0.8 and 7 nM were required to block 50% and 90% of the blood flow increase, respectively.[2][4]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetics

Caption: General workflow for preclinical pharmacokinetic studies.

CGRP Receptor Antagonism by MK-3207

References

- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Redirecting [linkinghub.elsevier.com]

On-Target and Off-Target Binding Profile

An In-Depth Technical Guide to the Off-Target Binding Profile of MK-3207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target binding profile of MK-3207, a potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. While demonstrating high affinity for its intended target, understanding its interactions with other related receptors is crucial for a complete pharmacological assessment. This document summarizes key binding and functional data, details the experimental protocols used for its characterization, and visualizes relevant pathways and workflows.

MK-3207 is a highly potent antagonist of the human CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). It demonstrates sub-nanomolar affinity for the human and rhesus monkey CGRP receptors.[1][2] However, its selectivity is not absolute, particularly within the broader calcitonin receptor family.

Quantitative Binding and Functional Data

MK-3207 has been evaluated for its binding affinity and functional antagonism against several related receptors, including those for amylin (AMY), adrenomedullin (B612762) (AM), and calcitonin (CT). The compound is generally selective but shows notable affinity for the amylin 1 (AMY₁) receptor.[3][4] A summary of the quantitative data is presented below.

| Target | Parameter | Value (nM) | Reference |

| Human CGRP Receptor | Kᵢ | 0.024 | [1][5] |

| Kₑ | 0.06 | [1][2] | |

| IC₅₀ (cAMP assay) | 0.12 | [2][4][5][6] | |

| Amylin 1 (AMY₁) Receptor | Kᵢ | 0.750 | [4] |

| Amylin 3 (AMY₃) Receptor | Kᵢ | 128 | [4] |

| Adrenomedullin 2 (AM₂) Receptor | Kᵢ | 156 | [4] |

| pIC₅₀ = 6.20 | ~631 | [3][7] | |

| Calcitonin (CT) Receptor | Kᵢ | 1,900 | [4] |

| Adrenomedullin 1 (AM₁) Receptor | Kᵢ | 16,500 | [4] |

In broader screening, MK-3207 was tested against a panel of over 160 enzymes, receptors, channels, and transporters and was found to be highly selective, with a selectivity margin of over 50,000-fold for targets outside the calcitonin receptor family.[6]

Signaling Pathway and Experimental Workflows

CGRP Receptor Signaling and Antagonism by MK-3207

The CGRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] MK-3207 acts as a competitive antagonist, blocking CGRP from binding to the receptor and thereby inhibiting this signaling cascade.

Caption: CGRP signaling pathway and its inhibition by MK-3207.

Experimental Protocols

Detailed methodologies are essential for interpreting binding and functional data. The following sections describe the key assays used to characterize MK-3207.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of MK-3207 for the human CGRP receptor.

Methodology:

-

Membrane Preparation: Cell membranes were prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Radioligand: The tritiated analog, [³H]MK-3207, was used as the radioligand.[1][2]

-

Assay Conditions: Assays were performed in 96-well plates. Membranes were incubated with a fixed concentration of [³H]MK-3207 (e.g., 0.06 nM, equivalent to its Kₑ) and varying concentrations of unlabeled MK-3207.[1][2][8]

-

Incubation: The reaction mixture was incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Detection: The amount of bound radioactivity on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This cell-based assay measures the ability of an antagonist to block the functional response (cAMP production) triggered by an agonist.

Objective: To determine the functional potency (IC₅₀) of MK-3207 in inhibiting CGRP-stimulated cAMP production.

Methodology:

-

Cell Culture: HEK293 cells expressing the human CGRP receptor were cultured in appropriate media and seeded into 96- or 384-well plates.[2][4]

-

Antagonist Pre-incubation: Cells were pre-incubated with varying concentrations of MK-3207 for a defined period (e.g., 30 minutes).[5]

-

Agonist Stimulation: Cells were then stimulated with a fixed concentration of human α-CGRP (agonist) to induce cAMP production.

-

Cell Lysis: After stimulation, the cells were lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate was measured, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.

-

Data Analysis: The concentration of MK-3207 that causes a 50% inhibition of the CGRP-stimulated cAMP response (IC₅₀) was determined by fitting the data to a four-parameter logistic curve. The assay was also performed in the presence of 50% human serum to assess the effect of plasma protein binding on potency.[2][6]

Caption: Workflow for a cell-based cAMP functional assay.

In Vivo Pharmacodynamic Assay (Capsaicin-Induced Dermal Vasodilation)

This in vivo model was used to assess the potency of MK-3207 in a physiological context, as the antagonist shows species-specific affinity and is less potent in rodents.[1][2]

Objective: To determine the in vivo potency (EC₅₀ and EC₉₀) of MK-3207 in rhesus monkeys.

Methodology:

-

Animal Model: The study was conducted in rhesus monkeys.[1][2]

-

Drug Administration: MK-3207 was administered intravenously to achieve varying plasma concentrations.[5]

-

Induction of Vasodilation: Capsaicin was applied topically to the forearm skin. This induces the local release of endogenous CGRP from sensory nerves, causing a measurable increase in dermal blood flow (vasodilation).

-

Measurement: Changes in dermal blood flow were quantified using laser Doppler imaging.

-

Data Analysis: The plasma concentrations of MK-3207 required to block 50% (EC₅₀) and 90% (EC₉₀) of the capsaicin-induced increase in blood flow were determined. For MK-3207, these values were found to be 0.8 nM and 7 nM, respectively.[1][2]

Clinical Implications and Conclusion

MK-3207 demonstrated efficacy in clinical trials for the acute treatment of migraine.[9] However, its development was discontinued (B1498344) due to observations of liver toxicity with chronic dosing, a finding also seen with the earlier CGRP antagonist, telcagepant.[3] While the precise off-target mechanism responsible for this hepatotoxicity has not been fully elucidated from the available literature, the potential for interactions with related receptors like AMY₁ at higher concentrations underscores the critical importance of thorough off-target profiling.

This guide provides a detailed summary of the off-target binding profile of MK-3207 based on publicly available data. The methodologies and data presented are vital for drug development professionals seeking to understand the selectivity of CGRP receptor antagonists and the potential liabilities associated with off-target interactions within the calcitonin receptor family.

References

- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 9. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the species selectivity of MK-3207

An In-depth Technical Guide to the Species Selectivity of MK-3207

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3207 is a potent, orally bioavailable, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] It was developed by Merck for the acute treatment of migraine.[2] The CGRP receptor, a G-protein coupled receptor, is a key component in the pathophysiology of migraine, and its blockade has been a successful therapeutic strategy.[3] A notable characteristic of MK-3207, and other small molecule CGRP antagonists, is its significant species selectivity.[1] This guide provides a detailed overview of the species-specific pharmacological profile of MK-3207, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms. Although promising in early clinical trials, the development of MK-3207 was discontinued (B1498344) due to observations of delayed liver abnormalities.[4]

Data Presentation: Species Selectivity of MK-3207